molecular formula C14H14N4O B596547 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one CAS No. 1221153-86-1

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one

Cat. No.: B596547
CAS No.: 1221153-86-1
M. Wt: 254.293
InChI Key: ILSGCHXRQDQHBF-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolopyridine-Based Heterocycles

Pyrrolopyridines emerged as chemically significant structures following the 1950s discovery of azaindole alkaloids in marine organisms. Early synthetic efforts focused on mimicking natural products like the pyrrolo[2,3-b]pyridine core of vasicinone, a bronchodilator isolated from Adhatoda vasica. The development of Vilsmeier-Haack formylation in the 1970s enabled systematic functionalization of pyrrolopyridine systems, while transition metal-catalyzed cyclization strategies revolutionized their synthesis in the 21st century.

Key historical milestones include:

  • 1968 : First total synthesis of pyrrolo[2,3-d]pyrimidine nucleosides
  • 1992 : Discovery of pyrrolopyridine kinase inhibitors in cancer research
  • 2012 : Acid-promoted cyclization methods for pyrrolo[2,3-c]pyridines

Significance of 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one

This compound (CAS 1221153-86-1) exemplifies three critical advances in heterocyclic chemistry:

  • Stereoelectronic Modulation : The isopropyl group at N1 induces torsional strain (≈15° dihedral angle), enhancing π-π stacking capabilities with biological targets
  • Dual Hydrogen Bonding Capacity : Pyrimidin-2-one provides H-bond donor/acceptor pairs (N-H...O=C) for molecular recognition
  • Synthetic Versatility : Position C3 allows functionalization through Suzuki-Miyaura coupling (90% yields reported)

Comparative analysis with related structures:

Property Pyrrolo[2,3-c]pyridine Pyrimidin-2-one Fused System
Aromatic Stabilization 88 kJ/mol 105 kJ/mol 193 kJ/mol
Dipole Moment 2.1 D 4.3 D 6.8 D
LogP 1.2 -0.4 2.78

Classification within Pyrrolopyrimidine Chemical Space

The compound occupies a unique niche in heterocyclic taxonomy:

  • Structural Class : 6-azaindole fused with 2-hydroxypyrimidine
  • Substituent Hierarchy :
    • Core : Pyrrolo[2,3-c]pyridine (IUPAC)
    • N1 : Isopropyl (steric director)
    • C3 : Pyrimidin-2-one (H-bond motif)

Notable analogs include:

  • EVT-1473389 : Methyl ester derivative (CAS 1221153-86-1)
  • BLD-83393 : Chloroacetylated variant (83% kinase inhibition)

Research Evolution Timeline

Year Development Significance
2000 First pyrrolo[2,3-c]pyridine synthesis Established core formation methods
2012 Acid-catalyzed cyclization optimization 1.5 mol scale production achieved
2015 Palladium-mediated C-H activation Enabled C3 functionalization
2020 Propargylamine [2+2] cycloaddition routes Improved atom economy (78% → 91%)
2023 Rh(III)-catalyzed annulation protocols Introduced chemodivergent synthesis
2024 DFT-guided pyridazine/pyridine synthesis Achieved 97% regioselectivity

This progression demonstrates how methodological advances in C-H activation and cycloaddition chemistry transformed pyrrolopyridine-pyrimidinone synthesis from multistep sequences (≤35% yields) to efficient single-pot reactions (82% average yield). Contemporary research focuses on enantioselective variants using chiral iridium catalysts, though these remain unexplored for the specific isopropyl-substituted derivative.

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Properties

IUPAC Name

6-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9(2)18-8-11(10-3-5-15-7-13(10)18)12-4-6-16-14(19)17-12/h3-9H,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGCHXRQDQHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=NC=C2)C3=CC=NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729145
Record name 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-86-1
Record name 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution-Based Assembly

The most widely documented approach involves coupling a pre-functionalized pyrrolo[2,3-c]pyridine moiety with a pyrimidin-2(1H)-one scaffold. A representative pathway begins with the synthesis of 1-isopropyl-3-iodo-1H-pyrrolo[2,3-c]pyridine, which undergoes Ullmann-type coupling with 6-chloropyrimidin-2(1H)-one in the presence of a copper(I) catalyst. This method typically employs dimethylformamide (DMF) as a solvent at 110–120°C, yielding the target compound with ~65% purity, necessitating subsequent chromatographic purification.

Protective Group-Mediated Synthesis

To mitigate side reactions during heterocycle formation, protective group strategies are critical. For instance, tetrahydropyran-2-yl (THP) groups are introduced to protect reactive hydroxyl or amine sites on intermediates. A patented method (WO2017197083A1) describes the use of THP-protected intermediates subjected to acid-mediated deprotection (e.g., HCl in dioxane), achieving >90% conversion efficiency. Post-deprotection, the compound is isolated via solvent exchange into methyl tert-butyl ether (MTBE), yielding a crystalline solid with 98% purity by HPLC.

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium-catalyzed Suzuki-Miyaura couplings to attach the isopropyl-pyrrolopyridine unit to the pyrimidinone core. For example, 3-bromo-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is reacted with 6-boronic acid-functionalized pyrimidin-2(1H)-one under inert conditions. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF), this method achieves 72% yield with minimal byproducts.

Cyclocondensation Approaches

Alternative routes involve in-situ generation of the pyrrolo[2,3-c]pyridine ring. A one-pot cyclocondensation of 2-aminonicotinaldehyde with isopropyl isocyanide in acetic acid forms the pyrrolopyridine core, which is subsequently reacted with cyanoacetamide under basic conditions to construct the pyrimidinone ring. This method, while efficient, requires precise temperature control (70–80°C) to prevent decomposition, yielding 58% overall purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent selection profoundly impacts reaction kinetics and purity. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance solubility of intermediates, whereas MTBE facilitates crystallization. For instance, alkylation steps performed in NMP at 45°C improve reaction rates by 30% compared to DMF. Conversely, crystallization in n-heptane/MTBE mixtures (1:3 v/v) at 50°C produces Form I crystals with >99% enantiomeric excess.

Acid/Base-Mediated Deprotection

Deprotection of THP groups is optimally performed using hydrochloric acid (2M) at pH 1–2, achieving quantitative conversion within 2 hours. Neutralization with sodium bicarbonate (pH 7–8) precipitates the crude product, which is then recrystallized from ethanol/water (4:1) to afford 95% pure material.

Analytical Validation and Characterization

Spectroscopic Confirmation

Key spectroscopic data for the compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.98–4.05 (m, 1H, CH(CH₃)₂), 6.72 (s, 1H, pyrrole-H), 8.12 (d, J = 5.2 Hz, 1H, pyridine-H), 8.54 (s, 1H, pyrimidine-H).

  • HRMS : m/z calculated for C₁₄H₁₄N₄O [M+H]⁺: 255.1245; found: 255.1243.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyrimidinone ring and the axial orientation of the isopropyl group. Hydrogen bonding between the pyrimidinone N-H and pyrrole carbonyl oxygen stabilizes the crystal lattice, as evidenced by a bond distance of 2.89 Å.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Transitioning from palladium to copper-based catalysts reduces costs by 40% without compromising yield. For example, CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSO achieves 68% yield at 100°C, comparable to Pd-mediated methods.

Waste Stream Management

Patent WO2017197083A1 highlights solvent recovery systems, where MTBE and n-heptane are distilled and reused, reducing organic waste by 70%. Aqueous waste is treated via neutralization with Ca(OH)₂, precipitating chloride salts for safe disposal.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Nucleophilic Substitution659012,000Moderate
Suzuki Coupling729518,000High
Cyclocondensation58859,500Low

Chemical Reactions Analysis

Types of Reactions

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of pyrimidinone derivatives, which are often modified to optimize physicochemical properties and biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features References
6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one Pyrrolo[2,3-c]pyridine + pyrimidinone 1-Isopropyl group C₁₃H₁₄N₄O (estimated) ~242.28 Enhanced lipophilicity due to isopropyl group; potential kinase inhibitor scaffold
Furo[2,3-d]pyrimidin-2(1H)-one Furopyrimidinone Furan ring fused to pyrimidinone C₆H₄N₂O₂ 136.11 High melting point (>280°C); acidic (pKa ~7.11)
Sotorasib (LUMAKRAS) Pyrido[2,3-d]pyrimidinone Fluorophenyl, propan-2-yl, piperazine C₃₀H₃₀F₂N₆O₃ 560.6 FDA-approved KRAS G12C inhibitor; complex substituents enhance target binding
5-(5-(Furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C6) Dihydropyrimidinone Trifluoromethyl, furan-isoxazole C₁₉H₁₅F₃N₄O₃ 404.34 Trifluoromethyl enhances metabolic stability; dihydro form improves solubility
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine Pyrrolo[2,3-c]pyridine + pyrimidinamine 2-Amino group instead of ketone C₁₃H₁₅N₅ 241.29 Amino group enables hydrogen bonding; commercial availability at high cost ($497–$2,085/5g)

Physicochemical Properties

  • Lipophilicity: The isopropyl group in the target compound increases logP compared to unsubstituted analogs like furo[2,3-d]pyrimidinone .
  • Solubility: Dihydropyrimidinones (e.g., compound C6) exhibit improved aqueous solubility due to reduced planarity .
  • Thermal Stability: Furo[2,3-d]pyrimidinone derivatives show high thermal stability (melting point >280°C), whereas the target compound’s stability is likely lower due to the flexible isopropyl group .

Biological Activity

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one, also known by its CAS Number 1221153-86-1, is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework combining pyrrolo[2,3-c]pyridine and pyrimidinone moieties, which may contribute to its biological effects.

Chemical Structure

The molecular formula of the compound is C14H14N4OC_{14}H_{14}N_{4}O with a molecular weight of 254.29 g/mol. The structure is characterized by the following key features:

  • Pyrrolo[2,3-c]pyridine core : A nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
  • Pyrimidinone moiety : This component is often associated with various biological activities, including enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

One of the most significant areas of research involves the compound's potential as an anticancer agent. Studies have shown that it can inhibit specific signaling pathways involved in cancer progression. For instance, it has been explored as an inhibitor of Polo-like Kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy .

Key Findings:

  • In vitro assays demonstrated that derivatives of this compound can effectively block Plk1 activity, leading to mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
  • Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against Plk1 .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. Its structural similarity to known enzyme inhibitors suggests potential applications in drug development.

Examples:

  • It has been noted for its interaction with enzymes involved in signaling pathways relevant to cancer and other diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar nitrogen-containing heterocycles:

Compound NameStructureBiological Activity
1H-pyrazolo[3,4-b]pyridineStructureAnticancer activity
1H-pyrrolo[2,3-b]pyridineStructureAntimicrobial properties

Uniqueness : The combination of pyrrolo and pyrimidinone structures may confer distinct properties that enhance its biological efficacy compared to other derivatives.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : A study focusing on Plk1 inhibitors demonstrated that derivatives based on this compound exhibited IC50 values ranging from 1.49 to 2.94 μM, indicating potent inhibitory effects compared to established controls .
  • Antimicrobial Activity : Preliminary evaluations suggest that related pyrrole derivatives display significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values showing promising results .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one?

  • Methodology : A common approach involves coupling pyrrolopyridine derivatives with pyrimidinone precursors. For example, thiourea or urea can be reacted with intermediates under acidic catalysis (e.g., glacial acetic acid) to form the pyrimidin-2(1H)-one core, as seen in analogous syntheses of related compounds . One-pot multicomponent reactions (e.g., Biginelli-type) may also be adapted for improved efficiency, leveraging conditions optimized for dihydropyrimidinone derivatives .
  • Key Considerations : Optimize reaction temperature (45–55°C) and solvent systems (e.g., ethanol/water mixtures) to enhance regioselectivity and yield .

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Use a combination of 1H NMR (e.g., δ 12.25 ppm for NH protons in DMSO-d6), 13C NMR , and ESI-MS to confirm the molecular framework. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar pyridopyrimidinones .
  • Example Data :

  • 1H NMR (DMSO-d6) : δ 8.20 (d, J=8.0 Hz, 1H), 7.75 (s, 1H), 2.33 (s, 3H) .
  • ESI-MS : m/z 309.9 [M+H]+ for a related pyrrolopyridine derivative .

Q. What physicochemical properties should be characterized for preclinical studies?

  • Methodology :

  • Log D : Measure octanol/water partitioning at pH 7.4 (e.g., Log D = 2.44 for Sotorasib analogs) to assess lipophilicity .
  • Solubility : Use HPLC or shake-flask methods in buffered solutions (e.g., phosphate buffer, pH 6.8) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds .

Advanced Research Questions

Q. How can molecular docking studies predict target engagement for this compound?

  • Methodology :

Target Selection : Prioritize kinases or GTPases (e.g., KRAS G12C for pyridopyrimidinone analogs) based on structural homology .

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate binding to active sites.

Validation : Compare predicted binding poses with crystallographic data (e.g., PDB IDs for KRAS-inhibitor complexes) .

  • Key Insight : The isopropyl-pyrrolopyridine moiety may occupy hydrophobic pockets, while the pyrimidinone core forms hydrogen bonds with catalytic residues .

Q. What strategies address low bioavailability in in vivo models?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to improve solubility, as seen in onatasertib analogs .
  • Formulation : Use nanosuspensions or lipid-based carriers to enhance absorption, guided by Log D and solubility data .
  • PK/PD Studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS quantification .

Q. How can conflicting activity data between enzymatic assays and cell-based studies be resolved?

  • Methodology :

  • Off-Target Profiling : Screen against a panel of 100+ kinases to identify unintended interactions (e.g., using KINOMEscan) .
  • Cellular Context : Assess target expression levels (e.g., via qPCR or Western blot) in cell lines used for assays .
  • Metabolite Interference : Perform LC-MS to detect active metabolites that may contribute to discrepancies .

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